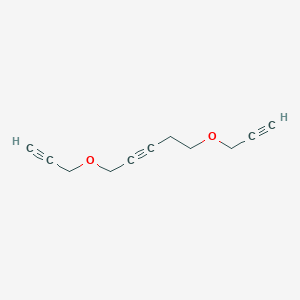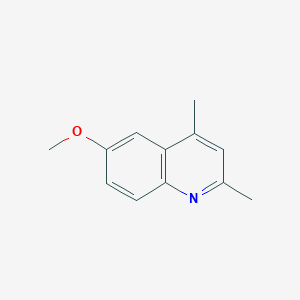
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine: is a synthetic organic compound characterized by its unique structure, which includes two chlorocyclohexene groups attached to a dihydrotetrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the following steps:
Formation of Chlorocyclohexene: The starting material, cyclohexene, is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-chlorocyclohexene.
Tetrazine Formation: The chlorocyclohexene is then reacted with hydrazine hydrate and a suitable oxidizing agent, such as sodium nitrite, to form the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazine ring.
Reduction: Reduced forms of the tetrazine ring.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(2-bromocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Bis(2-fluorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Bis(2-methylcyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
Uniqueness
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromine, fluorine, and methyl analogs, which may have different chemical and biological properties.
Properties
| 112747-46-3 | |
Molecular Formula |
C14H18Cl2N4 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
3,6-bis(2-chlorocyclohexen-1-yl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H18Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H2,(H,17,18)(H,19,20) |
InChI Key |
NYTSGRPNODHPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C2=NNC(=NN2)C3=C(CCCC3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)

![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)


![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
